

An In-depth Technical Guide to the Physicochemical Properties of Chelerythrine

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Compound of Interest

Compound Name: Solvent Red 49

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Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Chelerythrine. Initially referenced under CAS number 509-34-2, it is crucial to clarify that this identifier correctly corresponds to Rhodamine B base. The scientifically recognized CAS numbers for Chelerythrine are 34316-15-9 for the cation and 3895-92-9 for its chloride salt.^[1]^[2] Chelerythrine is a benzophenanthridine alkaloid with significant biological activities, including its role as a potent protein kinase C (PKC) inhibitor, which makes it a compound of interest in drug discovery and development.^[2]^[3] This document serves as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key biological pathways.

Physicochemical Properties

Chelerythrine is a yellow crystalline solid.^[1] Its core physicochemical characteristics are summarized in the tables below, providing a foundational understanding of its molecular and physical nature.

Table 1: General and Structural Properties of Chelerythrine

Property	Value	Source(s)
CAS Number (Cation)	34316-15-9	[2][3]
CAS Number (Chloride Salt)	3895-92-9	[1][2]
Molecular Formula (Cation)	C ₂₁ H ₁₈ NO ₄ ⁺	[3]
Molecular Formula (Chloride Salt)	C ₂₁ H ₁₈ ClNO ₄	
Molecular Weight (Cation)	348.37 g/mol	[3]
Molecular Weight (Chloride Salt)	383.82 g/mol	
IUPAC Name	1,2-dimethoxy-12-methyl-[2]benzodioxolo[5,6-c]phenanthridin-12-ium	[3]

Table 2: Physical and Chemical Properties of Chelerythrine Chloride

Property	Value	Source(s)
Melting Point	213.0-214.0 °C	
Solubility in DMSO	0.25 mg/mL	
Solubility in Water	Insoluble	
Appearance	Yellow Crystalline Solid	[1]
UV Absorption Maxima (λ _{max})	212, 271, 320, 398 nm	
Fluorescence Emission	~550 nm (as CH ⁺)	

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's properties. The following sections provide step-by-step protocols for key experiments related to Chelerythrine.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the Chelerythrine chloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. The sample height in the tube should be approximately 2-3 mm.
- **Packing the Sample:** To pack the sample tightly at the bottom of the tube, drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface. Repeat this several times.
- **Measurement:**
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.
 - Allow the apparatus to cool.
 - For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per

minute.

- **Data Recording:** Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility in DMSO

Understanding a compound's solubility is fundamental for its use in biological assays.

Apparatus:

- Analytical balance
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- UV-Vis spectrophotometer or HPLC system
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

Procedure (Shake-Flask Method):

- **Preparation of Saturated Solution:** Add an excess amount of Chelerythrine chloride to a known volume of DMSO in a sealed vial.
- **Equilibration:** Place the vial in a thermostatic shaker or water bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

- **Sample Preparation for Analysis:** Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 μm syringe filter.
- **Quantification:**
 - Dilute the filtered solution with DMSO to a concentration within the linear range of a pre-established calibration curve.
 - Measure the absorbance at the λ_{max} of Chelerythrine using a UV-Vis spectrophotometer or determine the concentration using a validated HPLC method.
- **Calculation:** Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

In Vitro PKC Inhibition Assay

This assay determines the inhibitory effect of Chelerythrine on Protein Kinase C activity.

Materials:

- Purified recombinant PKC enzyme
- PKC substrate (e.g., a specific peptide or myelin basic protein)
- [γ - ^{32}P]ATP or a non-radioactive detection system (e.g., fluorescence-based)
- Kinase reaction buffer
- PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca^{2+})
- Chelerythrine chloride stock solution
- Stop solution (e.g., EDTA)
- Phosphocellulose paper and scintillation counter (for radioactive assay) or microplate reader (for non-radioactive assay)

Procedure (General):

- **Reaction Setup:** In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, PKC activators, and the PKC substrate.
- **Inhibitor Addition:** Add varying concentrations of Chelerythrine chloride to the reaction mixture. Include a vehicle control (e.g., DMSO) without the inhibitor.
- **Enzyme Addition:** Add the purified PKC enzyme to the mixture.
- **Initiation of Reaction:** Start the phosphorylation reaction by adding ATP (radiolabeled or non-radiolabeled).
- **Incubation:** Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
- **Termination of Reaction:** Stop the reaction by adding the stop solution.
- **Detection of Phosphorylation:**
 - **Radioactive Method:** Spot an aliquot of the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ - ^{32}P]ATP, and measure the incorporated radioactivity using a scintillation counter.
 - **Non-Radioactive Method:** Use a kit-specific protocol, which may involve antibodies that detect the phosphorylated substrate, and measure the signal using a microplate reader.
- **Data Analysis:** Plot the percentage of PKC inhibition against the concentration of Chelerythrine to determine the IC_{50} value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cell line of interest
- Cell culture medium and supplements

- Chelerythrine chloride
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- 1X Binding Buffer
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

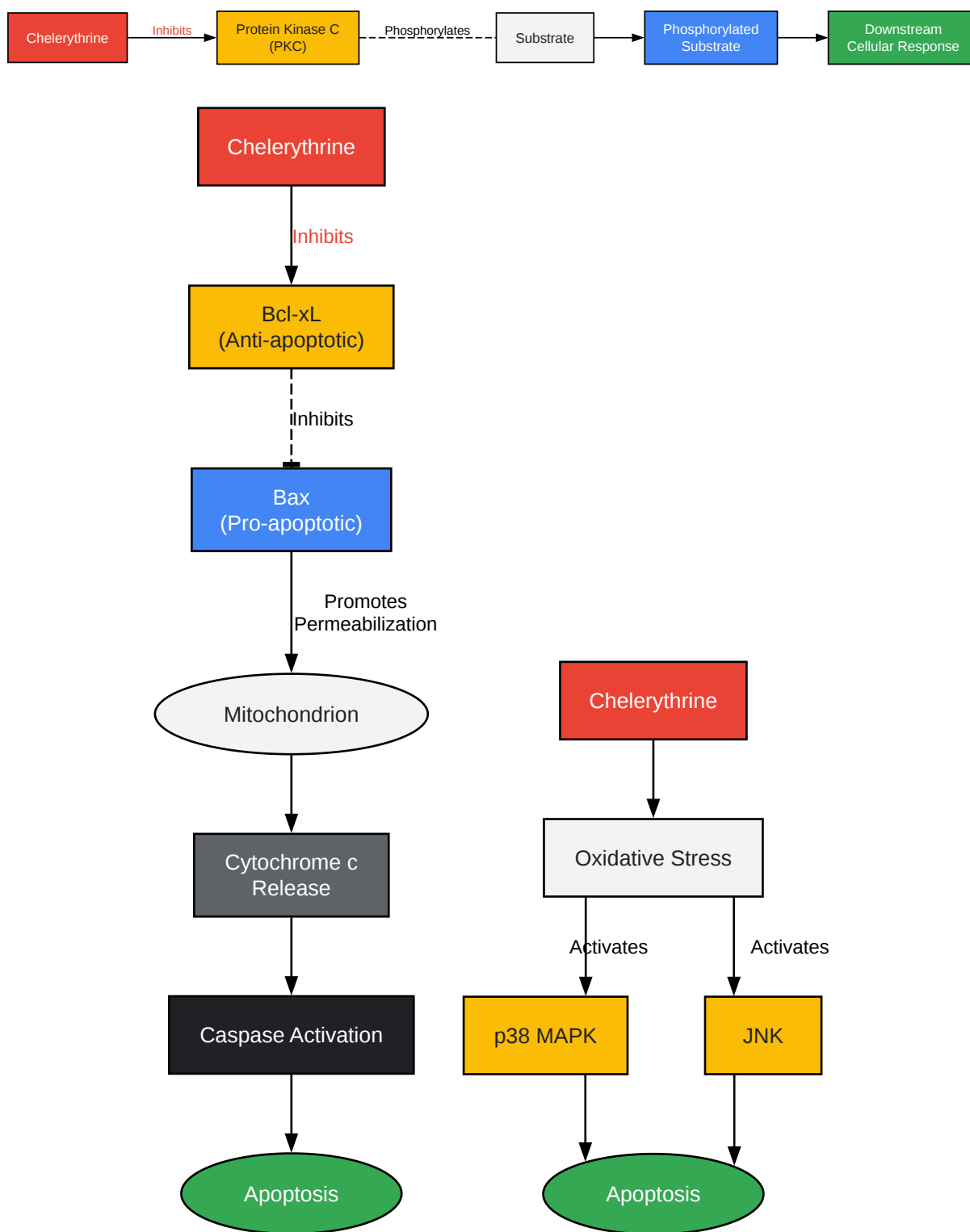
Procedure:

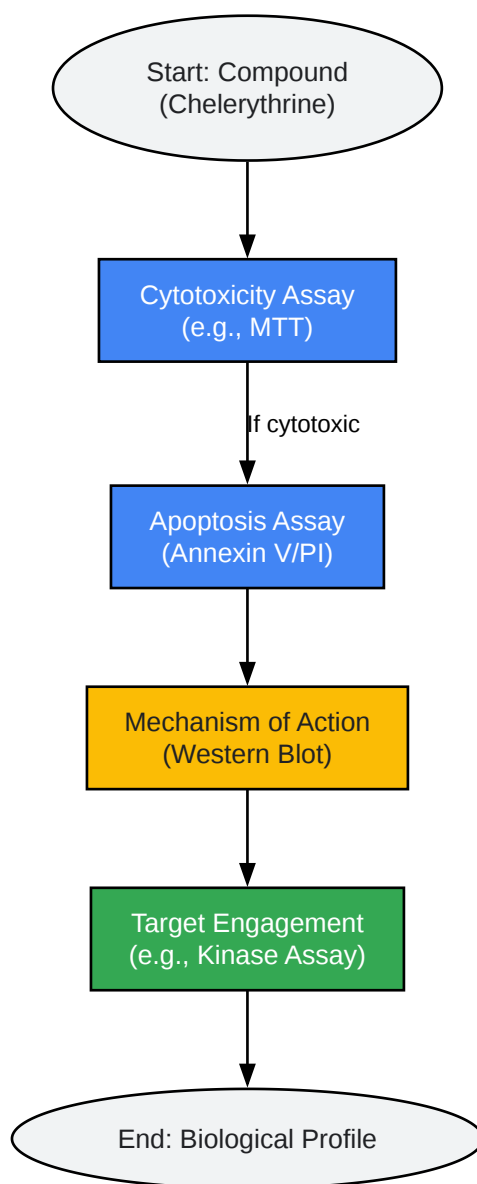
- **Cell Culture and Treatment:** Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Chelerythrine chloride for a specified time (e.g., 24 or 48 hours). Include an untreated control.
- **Cell Harvesting:** Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.
- **Washing:** Wash the cells twice with cold PBS.
- **Staining:**
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Chelerythrine exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for characterizing the compound's activity.

Diagram 1: Chelerythrine's Inhibition of the PKC Signaling Pathway





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